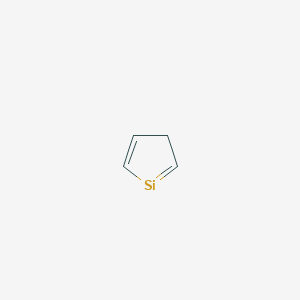

3,4-Silol

Description

The term "3,4-Silol" refers to a class of organosilicon compounds characterized by a five-membered silole ring (a heterocycle containing one silicon atom and four carbon atoms) with substituents at the 3- and 4-positions. A representative example is 3,4-dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole (CAS: 934563-17-4, molecular formula: C₂₁H₄₂Si₂), which features hexyl and trimethylsilyl groups at the 3- and 4-positions of the silole core . Silole derivatives are notable for their applications in materials science, including organic electronics and hydrophobization agents, due to their unique electronic properties and silicon-mediated stability .

In industrial contexts, "Silol" also refers to silicone-based products such as Silol® FG, a food-grade lubricant compliant with FDA and H1 standards, and Silol® 350F, a silicone additive for adhesives . This article focuses on the chemical compound 3,4-Silol (silole derivatives) and its structural and functional analogs.

Properties

Molecular Formula |

C4H5Si |

|---|---|

Molecular Weight |

81.17 g/mol |

InChI |

InChI=1S/C4H5Si/c1-2-4-5-3-1/h1,3-4H,2H2 |

InChI Key |

ODKRYJCALYTWFW-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C[Si]=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

a. 3,4-Dihexyl-1,1-dimethyl-2-trimethylsilanyl-1H-silole

- Structure : Silole core with hexyl (C₆H₁₃) and trimethylsilyl (Si(CH₃)₃) substituents at positions 3 and 4.

- Applications : Primarily used in organic electronics for its electron-transport properties and stability .

b. Poly[(4,4′-dioctyldithieno[3,2-b:2′,3′-d]silol-2,6-diyl)alt(2,1,3-benzothiadiazole-4,7-diyl)] (Si-PCPDTBT)

- Structure: A low-bandgap polymer incorporating a dithienosilol (fused silole-thiophene) unit.

- Comparison: Electronic Properties: Exhibits enhanced photoconductivity compared to its non-silol analog, PCPDTBT, due to silicon’s electron-deficient nature . Rheological Behavior: Films of Si-PCPDTBT show reduced compressibility at high pressures and conformational reorganization at intermediary pressures, unlike PCPDTBT . Morphology: The addition of stearic acid (SA) stabilizes Si-PCPDTBT at air-water interfaces, reducing aggregation and improving film uniformity .

c. 2,5-Dimethyl-1-phenylsilole

- Structure : Silole with methyl groups at positions 2 and 5 and a phenyl group at position 1.

- Comparison :

- Reactivity : The 2,5-substitution pattern leads to higher ring strain compared to 3,4-substituted siloles, making it more reactive in cycloaddition reactions.

- Applications : Less thermally stable than 3,4-Silol derivatives, limiting its use in high-temperature applications.

2.2. Silicone-Based Industrial Products

a. Silol® FG (Food-Grade Lubricant)

- Composition : Synthetic silicone oil compliant with FDA 21 CFR 178.3570 and InS H1 standards.

- Comparison: Performance: Outperforms conventional PDMS (polydimethylsiloxane) lubricants in residue-free flushing for compressors transitioning to food-grade applications . Safety: Unlike non-food-grade silicones, Silol® FG minimizes contamination risks in food transport and processing .

b. Silol® 350F (Silicone Additive for Adhesives)

- Comparison with PDMS Additives: Viscosity: At 5 pph concentration, Silol® 350F causes the most pronounced viscosity reduction (to <30 Pa·s) in adhesives, whereas PDMS 50 and 500 additives maintain higher viscosities . Thermal Resistance: Comparable to OS 300 additives but inferior to high-molecular-weight PDMS derivatives.

2.3. Hydrophobization Agents

Data Tables

Table 1: Key Properties of Silole Derivatives

Table 2: Performance of Silicone Additives in Adhesives

| Additive | Concentration (pph) | Viscosity (Pa·s) | Thermal Resistance |

|---|---|---|---|

| Silol® 350F | 5.0 | <30 | Moderate |

| PDMS 500 | 5.0 | ~50 | High |

| OS 300 | 5.0 | ~30 | Moderate |

Source:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.